2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Overview
Description
2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, a pyridine ring, and a thiazolidinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene sulfonamide derivative and introduce the thiazolidinone ring through a cyclization reaction. The pyridine ring can be attached via a nucleophilic substitution reaction, and the methoxy and methyl groups can be introduced through methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridine and thiazolidinone moieties can interact with proteins and nucleic acids. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide: Lacks the thiazolidinone ring, which may reduce its biological activity.
N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-methoxy-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide: Lacks the N-methyl group, which may influence its interaction with molecular targets.
Uniqueness
The presence of the methoxy, N-methyl, pyridine, and thiazolidinone groups in 2-methoxy-N-methyl-N-[2-(pyridin-4-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide makes it unique. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities.
Properties
IUPAC Name |
2-methoxy-N-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-20(11-7-14-5-9-19-10-6-14)29(25,26)17-13-15(3-4-16(17)27-2)21-18(22)8-12-28(21,23)24/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCGATUOKZNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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